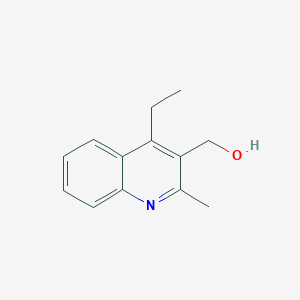

(4-Ethyl-2-methylquinolin-3-yl)methanol

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(4-ethyl-2-methylquinolin-3-yl)methanol |

InChI |

InChI=1S/C13H15NO/c1-3-10-11-6-4-5-7-13(11)14-9(2)12(10)8-15/h4-7,15H,3,8H2,1-2H3 |

InChI Key |

VBSSUUWMDIXKBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC2=CC=CC=C21)C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2 Methylquinolin 3 Yl Methanol and Its Derivatives

Strategic Approaches to the Core Quinoline (B57606) Ring System

The construction of the fundamental quinoline scaffold is a critical first step in the synthesis of (4-Ethyl-2-methylquinolin-3-yl)methanol. Various classical and modern synthetic methods can be employed to achieve this.

Multi-Step Organic Synthesis Protocols for Quinoline Ring Construction

Multi-step synthesis is a foundational approach in organic chemistry that allows for the systematic construction of complex molecules through a sequence of chemical reactions. vapourtec.comfiveable.me This strategy is often necessary when a target molecule cannot be formed in a single step. vapourtec.com In the context of quinoline synthesis, this involves the piecing together of precursors that will ultimately form the bicyclic aromatic structure.

Several named reactions are cornerstones of quinoline synthesis and can be adapted for the preparation of substituted derivatives:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The dehydration of glycerol to acrolein is the initial step, followed by a Michael addition of the aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. iipseries.org

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org

Friedländer Synthesis: This reaction entails the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com

The selection of a specific multi-step protocol depends on the desired substitution pattern of the final quinoline product. For this compound, a strategy that allows for the introduction of substituents at the 2, 3, and 4 positions is necessary.

Cyclocondensation Reactions in Quinoline Scaffold Formation

Cyclocondensation reactions are a key class of reactions used to form cyclic structures, including the quinoline ring system. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol.

A notable example is the Pfitzinger reaction , which involves the reaction of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. iipseries.org This method is particularly useful for synthesizing 2,3-disubstituted quinolines. iipseries.org Another relevant cyclocondensation is the Conrad–Limpach–Knorr synthesis , where anilines react with β-ketoesters to form 4-quinolones. pharmaguideline.com

Introduction and Functionalization of Substituents

Once the quinoline core is established, the next phase of the synthesis focuses on introducing the specific ethyl, methyl, and hydroxymethyl groups at the desired positions. The functionalization of the quinoline ring is a significant area of research aimed at expanding the chemical diversity and pharmacological profiles of these compounds. rsc.org

Installation of Ethyl and Methyl Groups at Specific Positions

The precise placement of the ethyl group at the C-4 position and the methyl group at the C-2 position can be achieved through several strategies. One common approach is to utilize starting materials that already contain these substituents, which are then carried through the quinoline ring-forming reaction. For instance, a substituted aniline or a specific ketone could be chosen for a cyclocondensation reaction to ensure the correct placement of these alkyl groups.

Transition-metal-catalyzed C-H functionalization is an emerging and powerful tool for the direct introduction of functional groups onto the quinoline scaffold, offering an alternative to classical methods. nih.gov

Functionalization at the C-3 Position: Formation of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group at the C-3 position is a critical step. A common and effective strategy involves the reduction of a precursor molecule containing a carbaldehyde (aldehyde) group at this position.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding (4-Ethyl-2-methylquinolin-3-yl)carbaldehyde serves as the immediate precursor.

Sodium Borohydride (NaBH₄): Sodium borohydride is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It is known for its mild reaction conditions and tolerance of various functional groups. The reduction of a quinoline-3-carbaldehyde with sodium borohydride in a suitable solvent like methanol (B129727) or ethanol would yield the desired hydroxymethyl group. rsc.orgresearchgate.net For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde with sodium borohydride in methanol has been reported to produce the corresponding alcohol. rsc.org

Table 1: Reduction of Aldehydes using Sodium Borohydride

| Starting Material | Product | Reagent | Solvent |

| Aldehyde | Primary Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol |

| Ketone | Secondary Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol |

Diisobutylaluminum Hydride (DIBAL-H): Diisobutylaluminum hydride is a powerful and often more selective reducing agent than sodium borohydride. commonorganicchemistry.comchemistrysteps.com It is particularly useful for the reduction of esters and nitriles to aldehydes at low temperatures. chemistrysteps.comadichemistry.commasterorganicchemistry.com However, it can also efficiently reduce aldehydes to primary alcohols. masterorganicchemistry.comorganic-chemistry.org The choice between NaBH₄ and DIBAL-H may depend on the presence of other functional groups in the molecule that need to be preserved.

Table 2: Applications of DIBAL-H in Reduction Reactions

| Starting Material | Product at Low Temperature | Reagent |

| Ester | Aldehyde | DIBAL-H |

| Nitrile | Aldehyde | DIBAL-H |

| Aldehyde | Primary Alcohol | DIBAL-H |

The successful synthesis of this compound relies on a carefully planned sequence of these synthetic methodologies, ensuring the correct formation of the quinoline ring and the precise installation and functionalization of the required substituents.

Conversion from Ester Precursors

The synthesis of this compound can be efficiently achieved through a two-step process commencing with an ester precursor. This method involves the initial synthesis of a quinoline-3-carboxylate ester, followed by its chemical reduction to the desired primary alcohol.

The precursor, typically ethyl 4-ethyl-2-methylquinoline-3-carboxylate, is synthesized via the well-established Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as an ethyl 3-oxopentanoate, often under acid or base catalysis.

Once the ester precursor is obtained and purified, the crucial step is the reduction of the ester group (-COOEt) at the C3 position of the quinoline ring to a hydroxymethyl group (-CH₂OH). Lithium aluminum hydride (LiAlH₄) is a potent and commonly used reducing agent for this transformation. masterorganicchemistry.comadichemistry.com Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ provides the strong nucleophilic hydride (H⁻) source necessary for the conversion. libretexts.org

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the violent reaction of LiAlH₄ with moisture. adichemistry.comechemi.com The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by another equivalent of hydride to an alkoxide. A final aqueous workup step protonates the alkoxide to yield the target primary alcohol, this compound. masterorganicchemistry.comyoutube.com

Catalytic and Green Chemistry Syntheses

Modern synthetic strategies increasingly focus on efficiency, sustainability, and reduced environmental impact. Catalytic methods and green chemistry principles, such as microwave-assisted synthesis, are central to achieving these goals in the preparation of quinoline derivatives.

Application of Lewis Acid Catalysis (e.g., BiCl₃)

The Friedländer synthesis of the quinoline core is significantly enhanced by the use of catalysts. Lewis acids are particularly effective in promoting the condensation and cyclodehydration steps. nih.gov Bismuth(III) chloride (BiCl₃) has emerged as a noteworthy catalyst for this transformation due to its low toxicity, low cost, and high efficiency. eurekaselect.com

In a typical BiCl₃-catalyzed synthesis, a 2-aminoaryl ketone is reacted with an α-methylene ketone or ester. The Lewis acid activates the carbonyl group, facilitating the initial condensation reaction. This methodology is often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic solvent waste. The reaction mixture is heated, and the catalyst can often be recovered and reused. This approach leads to poly-substituted quinolines in excellent yields. eurekaselect.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |

| o-Aminoaryl ketone | α-Methylene ketone | BiCl₃ | Solvent-free, Thermal | Excellent | eurekaselect.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that dramatically accelerates chemical reactions by utilizing microwave irradiation for heating. frontiersin.org This technology has been successfully applied to the Friedländer synthesis of quinolines, offering significant advantages over conventional heating methods. researchgate.netnih.gov

By employing microwave irradiation, reaction times can be reduced from several hours or even days to mere minutes. nih.gov The syntheses are often conducted under solvent-free conditions or using green solvents like acetic acid or ionic liquids. nih.govbenthamdirect.com These methods not only enhance reaction rates but also frequently lead to higher product yields and improved purity, minimizing the need for extensive purification steps. The combination of a catalyst, such as silica-supported nanoparticles or an ionic liquid, with microwave heating provides a synergistic effect, further enhancing the efficiency and environmental friendliness of the quinoline synthesis. nih.govnih.gov

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | Acetic Acid | Organic Solvent | Several Days | Poor | nih.gov |

| Microwave | Acetic Acid | Neat | 5 minutes | Excellent | nih.gov |

| Microwave | [Bmim]HSO₄ | Solvent-free | - | High | benthamdirect.com |

| Microwave | HCl | Neat | 1.5 minutes | 64 | researchgate.net |

Spectroscopic and Crystallographic Elucidation of 4 Ethyl 2 Methylquinolin 3 Yl Methanol and Its Analogues

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. The analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals in (4-Ethyl-2-methylquinolin-3-yl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the aromatic region is expected to show four distinct signals corresponding to the protons on the benzene (B151609) portion of the quinoline (B57606) ring (H-5, H-6, H-7, H-8). These protons typically appear as doublets, triplets, or doublets of doublets, depending on their coupling with adjacent protons. The aliphatic region would feature signals for the ethyl, methyl, and methanol (B129727) substituents. The C-2 methyl group is expected to appear as a singlet, while the ethyl group at C-4 will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. The methylene protons of the hydroxymethyl group at C-3 would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show 13 distinct signals. The nine carbons of the quinoline core would appear in the aromatic region (δ 120-160 ppm). The remaining four signals in the aliphatic region would correspond to the C-2 methyl, the C-4 ethyl (both CH₂ and CH₃), and the C-3 hydroxymethyl carbons.

2D NMR Spectroscopy: To confirm the assignments from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic ring and the ethyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | C | - | - | ~158.8 |

| 2-CH₃ | CH₃ | ~2.70 | s | ~24.5 |

| 3 | C | - | - | ~135.5 |

| 3-CH₂OH | CH₂ | ~4.75 | s | ~61.5 |

| 3-OH | OH | Variable (e.g., ~2.5) | br s | - |

| 4 | C | - | - | ~144.2 |

| 4-CH₂CH₃ | CH₂ | ~3.10 | q | ~27.0 |

| 4-CH₂CH₃ | CH₃ | ~1.35 | t | ~14.0 |

| 4a | C | - | - | ~127.5 |

| 5 | CH | ~8.10 | d | ~129.0 |

| 6 | CH | ~7.55 | t | ~126.5 |

| 7 | CH | ~7.75 | t | ~128.8 |

| 8 | CH | ~7.90 | d | ~124.0 |

| 8a | C | - | - | ~147.0 |

Predicted values are based on data from structural analogues. Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethyl and methyl groups would appear between 2850 and 3100 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the quinoline aromatic system would be observed in the 1500-1620 cm⁻¹ region. Finally, a strong C-O stretching band for the primary alcohol would be present around 1050 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (Broad) |

| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=C / C=N Stretch | Quinoline Ring | 1500 - 1620 |

| C-O Stretch | Primary Alcohol | ~1050 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

For this compound (C₁₃H₁₅NO), the calculated exact mass is 201.1154 Da. An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 202.1226, confirming the molecular formula.

The standard mass spectrum would also reveal characteristic fragmentation patterns. Common fragmentation pathways for such a molecule could include the loss of a water molecule ([M-H₂O]⁺), cleavage of the hydroxymethyl group ([M-CH₂OH]⁺), or loss of an ethyl radical ([M-C₂H₅]⁺), providing further structural evidence.

Single-Crystal X-ray Diffraction Analysis

X-ray analysis of a suitable single crystal of this compound or a close analogue would reveal the precise molecular geometry. The quinoline ring system is expected to be nearly planar. nih.gov The ethyl, methyl, and hydroxymethyl groups would be attached to this planar core. The analysis would provide exact bond lengths and angles, which can be compared to known values for similar chemical environments. For instance, the C-C and C-N bond lengths within the quinoline ring would reflect its aromatic character. The conformation of the ethyl group and the orientation of the hydroxymethyl group relative to the quinoline plane would also be determined.

Table 3: Expected Geometric Parameters from X-ray Diffraction Analysis

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (aromatic) | Bond length in quinoline ring | 1.36 - 1.42 Å |

| C-N (aromatic) | Bond length in quinoline ring | 1.31 - 1.37 Å |

| C-C (aliphatic) | Bond length in ethyl group | ~1.52 Å |

| C-O | Bond length in methanol group | ~1.43 Å |

| C-C-C (ring) | Bond angle in quinoline ring | ~120° |

| Dihedral Angle | Between benzene and pyridine (B92270) rings | < 5° |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the material.

O-H···N/O Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure is hydrogen bonding involving the hydroxyl group of the methanol substituent. This hydroxyl group can act as a hydrogen bond donor, likely forming a strong O-H···N hydrogen bond with the nitrogen atom of a neighboring quinoline molecule. nih.govarkat-usa.org This is a common and stabilizing motif in the crystal structures of quinoline derivatives bearing hydroxyl groups. Alternatively, O-H···O bonds could form between the hydroxyl groups of two adjacent molecules. worldscientific.com

C-H···π Interactions: Weaker C-H···π interactions are also anticipated. mdpi.com In these interactions, the C-H bonds of the aliphatic ethyl or methyl groups can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the quinoline ring of an adjacent molecule. These interactions play a significant role in directing the three-dimensional crystal packing.

Analysis of Supramolecular Assembly in the Solid State

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound and its analogues, the supramolecular assembly in the solid state is predominantly governed by hydrogen bonding and π-π stacking interactions, which organize the molecules into well-defined patterns. While the specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related quinoline methanol derivatives provides significant insight into the expected intermolecular interactions and crystal packing.

Detailed research findings on analogous structures, such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chlorobenzo[h]quinolin-3-yl)methanol, reveal recurring motifs in their supramolecular assemblies. nih.govnih.gov The primary driving force for the crystal packing is often the formation of robust hydrogen bonds involving the hydroxyl group of the methanol substituent.

One of the most prominent features observed in the crystal structures of analogous quinoline methanols is the formation of one-dimensional chains through intermolecular O—H⋯O hydrogen bonds. nih.govnih.gov In these arrangements, the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, creating a head-to-tail linkage that extends along a crystallographic axis. This type of interaction is a common and stabilizing feature in the solid-state structures of alcohols.

Furthermore, π-π stacking interactions are frequently observed between the aromatic quinoline ring systems of adjacent molecules. nih.gov These interactions are characterized by the close, parallel alignment of the rings, with centroid-centroid distances typically in the range of 3.5 to 4.0 Å. The extent and geometry of π-π stacking can be influenced by the nature and position of substituents on the quinoline core. For instance, in (2-Chloro-6-methylquinolin-3-yl)methanol, π-π stacking interactions are observed with a centroid-centroid distance of 3.713 (3) Å, contributing to the stabilization of the crystal packing. nih.gov

The interplay of these various non-covalent forces—strong hydrogen bonds, weaker C—H⋯π interactions, and π-π stacking—results in a highly organized and stable three-dimensional supramolecular network. The specific arrangement and relative strengths of these interactions ultimately determine the crystal system, space group, and unit cell parameters of the compound.

To illustrate the nature of these interactions, the following tables summarize typical hydrogen bond geometries and π-π stacking parameters observed in analogous quinoline methanol crystal structures. It is anticipated that this compound would exhibit similar supramolecular motifs.

Table 1: Hydrogen Bond Geometry in Analogous Quinoline Methanols

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O—H···O | 0.79 (6) | 1.93 (6) | 2.716 (5) | 177 (7) |

| C—H···π | 0.97 | 2.73 | 3.526 (5) | 139 |

Data based on the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol. nih.gov D = Donor atom, A = Acceptor atom.

Table 2: π-π Stacking Parameters in an Analogous Quinoline Methanol

| Interaction | Centroid-Centroid Distance (Å) |

| Cg1···Cg2 | 3.713 (3) |

Data based on the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol, where Cg1 and Cg2 are the centroids of the pyridine and benzene rings of the quinoline system, respectively. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Methylquinolin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of molecules. mdpi.com DFT methods are employed to understand the relationship between a compound's structure and its chemical behavior. nih.gov For quinoline (B57606) derivatives, DFT calculations, particularly using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), provide reliable insights into their geometric, spectroscopic, and electronic properties. nih.govresearchgate.net These computational studies allow for a detailed analysis of the molecule's optimized geometry, electronic transitions, reactive sites, and thermodynamic stability.

Table 1: Selected Theoretical Structural Parameters for (4-Ethyl-2-methylquinolin-3-yl)methanol

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| N1-C2 | 1.375 | C2-N1-C9 | 117.5 | C9-N1-C2-C3 | 0.5 |

| C2-C3 | 1.431 | N1-C2-C3 | 122.0 | N1-C2-C3-C4 | -179.8 |

| C3-C4 | 1.390 | C2-C3-C4 | 119.8 | C2-C3-C4-C10 | 179.9 |

| C3-C11 | 1.510 | C2-C3-C11 | 118.9 | C4-C3-C11-O1 | -65.2 |

| C11-O1 | 1.428 | C3-C11-O1 | 112.1 | C3-C11-O1-H1 | 60.0 |

| C4-C12 | 1.515 | C3-C4-C12 | 121.5 | C3-C4-C12-C13 | -88.5 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. sci-hub.se A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. tandfonline.com The energies of these orbitals are used to calculate various global reactivity descriptors. researchgate.net

Table 2: Calculated FMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface map illustrates the charge distribution, where different colors represent varying electrostatic potentials. mdpi.com Typically, red-colored regions indicate the most negative potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions denote the most positive potential, indicating electron-deficient areas prone to nucleophilic attack. mdpi.com For this compound, the MEP map is expected to show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. Positive potential would be concentrated around the hydroxyl hydrogen atom.

Theoretical vibrational analysis using DFT is a powerful technique for assigning the vibrational modes of a molecule. researchgate.net Calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and improve agreement with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net This correlational approach allows for a complete and unambiguous assignment of the fundamental vibrational modes, such as the stretching, bending, and torsional vibrations associated with specific functional groups (e.g., O-H, C-H, C=N, C=C) in the molecule. researchgate.net

Table 3: Tentative Vibrational Assignments for this compound (cm-1)

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency |

|---|---|---|

| O-H stretch | 3550 | 3560 |

| Aromatic C-H stretch | 3055 | 3060 |

| Aliphatic C-H stretch | 2970 | 2975 |

| C=N stretch | 1620 | 1625 |

| Aromatic C=C stretch | 1580 | 1585 |

| C-O stretch | 1045 | 1050 |

Table 4: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) ≈ -EHOMO | 6.25 |

| Electron Affinity (A) ≈ -ELUMO | 1.80 |

| Electronegativity (χ) | 4.025 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.225 |

| Chemical Softness (S) | 0.449 |

| Electrophilicity Index (ω) | 3.640 |

DFT calculations can also be used to compute key thermodynamic parameters, such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are typically calculated at a standard temperature (e.g., 298.15 K) and are vital for understanding the molecule's stability and its behavior in chemical reactions. The computed thermodynamic data can offer insights into the spontaneity of reactions involving the title compound.

Table 5: Computed Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 145.8 |

| Thermal Energy (E) (kcal/mol) | 155.2 |

| Enthalpy (H) (kcal/mol) | 156.1 |

| Gibbs Free Energy (G) (kcal/mol) | 118.5 |

| Entropy (S) (cal/mol·K) | 126.1 |

Potential Energy Surface Scans and Conformational Analysis of this compound

While direct experimental or computational studies on the conformational landscape of this compound are not extensively available in public literature, its structural flexibility can be understood by examining its key rotatable bonds. The primary degrees of freedom for conformational changes in this molecule are the rotation around the C3-Cα bond (connecting the quinoline ring to the methanol (B129727) group) and the C4-Cβ bond (connecting the quinoline ring to the ethyl group). A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. q-chem.com

For this compound, a relaxed PES scan could be performed by systematically rotating the dihedral angle associated with the methanol group (e.g., N1-C2-C3-Cα) and the ethyl group (e.g., C3-C4-Cβ-Cγ). At each incremental step of the rotation, the rest of the molecule's geometry would be optimized to find the lowest energy structure for that specific dihedral angle. q-chem.com This process maps out the energy profile, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

Computational studies on related heterocyclic systems, such as benzo[g]pyrimido[4,5-b]quinoline derivatives, have utilized one-dimensional PES scans to understand conformational preferences. For instance, a scan of the dihedral angle involving a phenyl substituent on a similar heterocyclic core was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to identify the most stable rotational orientation of the group. researchgate.net A similar approach for this compound would likely reveal the steric and electronic interactions that govern the preferred orientations of the ethyl and methanol substituents.

The conformational analysis of this compound would focus on identifying the most stable conformers and the energy barriers between them. The stability of different conformers is influenced by a variety of factors, including:

Steric Hindrance: The spatial arrangement of the ethyl and methanol groups relative to the quinoline ring and each other can lead to steric clashes, which would destabilize certain conformations.

Intramolecular Hydrogen Bonding: A key interaction that could stabilize a particular conformer is the formation of an intramolecular hydrogen bond between the hydroxyl proton of the methanol group and the nitrogen atom of the quinoline ring. DFT calculations on similar quinoline derivatives have been used to investigate and quantify the strength of such intramolecular interactions. nih.gov

Hyperconjugation and Electronic Effects: The orientation of the substituents can influence the electronic delocalization within the molecule. Natural Bond Orbital (NBO) analysis is a computational technique often used alongside DFT to study these stabilizing electronic interactions. arabjchem.org

The results of such an analysis can be presented in a data table summarizing the relative energies and key dihedral angles of the identified stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on principles from computational studies of related molecules. Specific values would require dedicated quantum chemical calculations.

| Conformer | Dihedral Angle (N1-C2-C3-Cα) | Dihedral Angle (C3-C4-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Interactions |

| A | ~0° | ~60° | 0.00 | Intramolecular H-bond (OH---N) |

| B | ~180° | ~60° | 2.5 | Steric repulsion minimized |

| C | ~0° | ~180° | 1.8 | Intramolecular H-bond, ethyl group rotated |

| D | ~180° | ~180° | 3.2 | No H-bond, higher steric strain |

In Silico Mechanistic Investigations of Chemical Reactions

In silico mechanistic investigations use computational chemistry to model the reaction pathways of chemical transformations, providing detailed insights into transition states, intermediates, and reaction energetics. For this compound, such studies could focus on its synthesis or its subsequent reactions.

The synthesis of substituted quinolines is a well-studied area, with several named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being common routes. iipseries.orgijprajournal.com Computational studies, particularly using DFT, can be employed to elucidate the mechanisms of these reactions for specific derivatives. For example, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group. A computational investigation of the synthesis of this compound via a related pathway would involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants (e.g., an appropriately substituted 2-aminobenzophenone (B122507) derivative and 1-butanone) and the final product.

Transition State Searching: Identifying the transition state structures for each elementary step of the proposed mechanism (e.g., initial condensation, intramolecular cyclization, dehydration). This is crucial for determining the rate-limiting step of the reaction.

Intermediate Identification: Locating any stable intermediates along the reaction coordinate.

Reaction Pathway Mapping: Connecting the reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction.

DFT calculations are a powerful tool for this purpose, providing information on the activation energies and reaction enthalpies. nih.gov For instance, studies on the alkylation of other quinoline derivatives have used DFT calculations to interpret the regioselectivity of the reaction by analyzing the electronic structure of the reacting anion intermediate. This helps to predict which site is more susceptible to electrophilic attack.

The insights gained from these in silico investigations are valuable for optimizing reaction conditions, predicting the feasibility of synthetic routes, and understanding the underlying electronic factors that control the reaction's outcome.

Table 2: Illustrative Energetics for a Postulated Friedländer Synthesis Step This table is a hypothetical representation of data that could be generated from an in silico mechanistic study for a key reaction step.

| Species | Description | Method | Basis Set | Relative Energy (kcal/mol) |

| R | Reactant Complex | DFT (B3LYP) | 6-31+G(d,p) | 0.00 |

| TS1 | Transition State (Cyclization) | DFT (B3LYP) | 6-31+G(d,p) | +22.5 |

| INT | Cyclized Intermediate | DFT (B3LYP) | 6-31+G(d,p) | -5.7 |

| TS2 | Transition State (Dehydration) | DFT (B3LYP) | 6-31+G(d,p) | +15.3 |

| P | Product Complex | DFT (B3LYP) | 6-31+G(d,p) | -25.0 |

This type of computational analysis provides a quantitative understanding of the reaction mechanism, complementing experimental studies and guiding the synthesis of complex molecules like this compound. nih.govresearchgate.net

Applications of 4 Ethyl 2 Methylquinolin 3 Yl Methanol in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups on the quinoline (B57606) core of (4-Ethyl-2-methylquinolin-3-yl)methanol makes it a valuable intermediate in synthetic organic chemistry. The hydroxyl group can be readily transformed into other functionalities, such as aldehydes, halides, or amines, thereby providing a gateway to a multitude of chemical transformations. This versatility allows for the systematic construction of intricate molecules with potential applications in medicinal chemistry and natural product synthesis.

The this compound framework serves as an excellent starting point for the synthesis of a wide array of structurally diverse heterocyclic compounds. The quinoline nucleus itself is a "privileged structure" in medicinal chemistry, and the ability to elaborate upon its substituents allows for the creation of novel molecular entities.

The primary alcohol functionality is a key handle for synthetic manipulation. For instance, it can be oxidized to the corresponding aldehyde, 2-(morpholin-4-yl)quinoline-3-carbaldehyde, which can then undergo condensation reactions with amines to form imines. Subsequent reduction of these imines yields complex amine derivatives. humanjournals.com This two-step sequence is a robust method for introducing diverse side chains, as demonstrated in the synthesis of N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives. humanjournals.com

Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For example, related compounds like (2-chloroquinolin-3-yl)methanol (B155800) readily undergo N-alkylation with various N-heterocyclic compounds under Mitsunobu reaction conditions, showcasing a regioselective method to link the quinoline core to other heterocyclic systems. researchgate.net This strategy is instrumental in building complex, multi-heterocyclic architectures that are often sought in drug discovery programs.

The following table summarizes synthetic pathways starting from quinoline-methanol derivatives to generate more complex heterocyclic systems.

| Starting Material Class | Reaction Sequence | Resulting Heterocyclic System | Reference |

| Quinoline-3-carbaldehyde | 1. Condensation with amine2. Reduction of imine | Substituted Quinoline-3-yl-methylamines | humanjournals.com |

| (2-Chloroquinolin-3-yl)methanol | Mitsunobu reaction with N-heterocycles | N-Alkylated Quinoline-Heterocycle Conjugates | researchgate.net |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Reaction with ethyl chloroacetate | Thioether-linked Quinazolinone | nih.gov |

The quinoline scaffold is a core component of numerous naturally occurring alkaloids with significant biological properties, such as quinine (B1679958) and camptothecin. researchgate.netmdpi.com Consequently, synthetic chemists often utilize functionalized quinolines like this compound as building blocks to construct analogues of these natural products. The goal of such academic pursuits is often to simplify the natural product's structure, improve its biological activity, or elucidate its mode of action.

A notable example involves the synthesis of analogues of the Rutaceae family alkaloids, Graveoline and Dubamine. mdpi.com While not directly starting from this compound, the strategies employed highlight the importance of substituted quinolines as precursors. These syntheses often involve multi-step sequences that build the quinoline ring or modify an existing one to achieve the final natural product architecture. mdpi.com The synthesis of such analogues allows researchers to probe the structural requirements for biological activity, potentially leading to the discovery of new therapeutic agents. The anticipation of natural products through biomimetic synthesis, where laboratory-made compounds are later found in nature, further underscores the value of creating and exploring novel, nature-inspired molecular frameworks. nih.gov

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal scaffold for such investigations due to its multiple points for chemical modification. By systematically altering different parts of the molecule and assessing the impact on a specific biological target, researchers can develop a comprehensive SAR model. nih.gov

The key sites for derivatization on this compound include:

The Hydroxymethyl Group (Position 3): This group can be esterified, etherified, or converted into amines, amides, or other functional groups to probe the importance of hydrogen bonding, size, and polarity at this position.

The Ethyl Group (Position 4): The length and branching of this alkyl chain can be varied to explore the impact of lipophilicity and steric bulk on activity.

The Methyl Group (Position 2): Similar to the ethyl group, this position can be modified to understand steric and electronic requirements.

The Benzene (B151609) Ring (Positions 5, 6, 7, 8): The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups (e.g., halogens, methoxy, nitro groups) to modulate the electronic properties of the entire quinoline system.

This systematic approach allows for the generation of a library of related compounds, whose biological activities can be quantitatively compared. Quantitative Structure-Activity Relationship (QSAR) studies on other quinoline series have successfully generated mathematical models to predict the biological potency of untested compounds, streamlining the drug discovery process. researchgate.net

The table below outlines potential modifications for SAR studies on the this compound scaffold.

| Position | Original Group | Potential Modifications | Purpose of Modification |

| 3 | -CH₂OH | -CH₂OR, -CH₂OC(O)R, -CH₂NHR, -CHO, -COOH | Investigate role of hydrogen bonding, polarity, and steric bulk |

| 4 | -CH₂CH₃ | -H, -CH₃, -Propyl, -Cycloalkyl, -Phenyl | Modulate lipophilicity and steric hindrance |

| 2 | -CH₃ | -H, -Ethyl, -CF₃, -Phenyl | Probe steric and electronic effects at this position |

| 5, 6, 7, 8 | -H | -F, -Cl, -Br, -OCH₃, -NO₂, -NH₂ | Alter electronic properties and metabolic stability |

Exploratory Research in Materials Science (e.g., Aggregation-Induced Emission in Quinoline Derivatives)

Beyond its applications in medicinal chemistry, the quinoline core structure is of growing interest in materials science, particularly in the field of optoelectronics. Certain quinoline derivatives have been found to exhibit a phenomenon known as Aggregation-Induced Emission (AIE). nih.govresearchgate.netresearchgate.net In contrast to typical fluorescent molecules that suffer from quenching in the aggregated or solid state, AIE-active compounds (AIEgens) are weakly emissive in solution but become highly fluorescent upon aggregation. google.com This property is highly desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging. rsc.org

The AIE effect in quinoline derivatives is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net Research has shown that by attaching different functional groups to the quinoline scaffold, the AIE properties, such as emission wavelength and quantum yield, can be finely tuned.

This compound can serve as a valuable building block for creating novel AIEgens. The hydroxymethyl group provides a convenient attachment point for coupling the quinoline core to other aromatic or functional units known to promote AIE. For example, it could be used to synthesize larger, more twisted molecular structures that are predisposed to exhibit strong AIE characteristics. The exploration of such derivatives could lead to the development of new materials with advanced photophysical properties for a range of technological applications.

The table below lists examples of quinoline derivatives investigated for their AIE properties.

| Quinoline Derivative Class | Key Structural Feature | Observed Property | Potential Application | Reference |

| Quinoline-based Fluorescent Sensors | Rational design for ion binding | Selective fluorescence quenching for Fe³⁺ detection | Environmental monitoring, medical diagnostics | nih.gov |

| Three-Photon Absorption Quinoline Derivatives | Extended π-conjugation and specific intermolecular forces | Strong AIE characteristics in the solid state | Bioimaging, nonlinear optics | researchgate.net |

| Quinoline Nitrile Derivatives | Dicyanomethylene quinoline unit | Strong fluorescence in aggregates or solid state | Electroluminescent devices, smart materials | google.com |

| Quinoline-based TADF Molecules | Donor-acceptor structure with twisted conformation | Thermally Activated Delayed Fluorescence (TADF) and AIE | Non-doped Organic Light-Emitting Diodes (OLEDs) | rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Ethyl-2-methylquinolin-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted anilines with β-keto esters, followed by functional group modifications. Optimization includes varying catalysts (e.g., acid/base catalysts), temperature (reflux conditions), and solvent systems (e.g., ethanol, acetic acid). Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

- Key Parameters : Yield improvements are achieved by controlling stoichiometry, reaction time (6–12 hours), and post-reaction quenching (ice-water precipitation). For example, acetic acid as a catalyst enhances cyclization efficiency in quinoline scaffold formation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on diffractometers (e.g., Bruker D8 Venture), and data collected at low temperatures (e.g., 100 K) to reduce thermal motion. Software like SHELXL refines anisotropic displacement parameters, while ORTEP-3 visualizes thermal ellipsoids .

- Software Workflow : Data processing via WinGX integrates SHELX (SHELXL for refinement, SHELXS for structure solution). Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

- Contradiction Analysis : Inconsistent NMR or mass spectrometry results may arise from stereochemical impurities or solvent residues. High-resolution techniques (e.g., 2D NMR, HSQC/HMBC) clarify ambiguous signals. Crystallographic validation (SCXRD) confirms absolute configuration, while HPLC purity checks (>95%) identify side products .

- Case Study : For similar quinolines, torsion angle variations (e.g., C20–C21–C22–C23) in SCXRD data highlight conformational flexibility. Refinement with SHELXL and cross-validation against computational models (DFT) resolve such ambiguities .

Q. What computational methods predict the biological activity and binding mechanisms of this compound?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) simulates ligand-protein interactions using crystal structures of target enzymes (e.g., cytochrome P450). Pharmacophore modeling identifies critical functional groups (e.g., hydroxyl, quinoline rings) for antimicrobial or anticancer activity .

- Validation : MD simulations (GROMACS) assess binding stability, while QSAR models correlate substituent effects (e.g., ethyl/methyl groups) with bioactivity. In vitro assays (MIC, IC50) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.